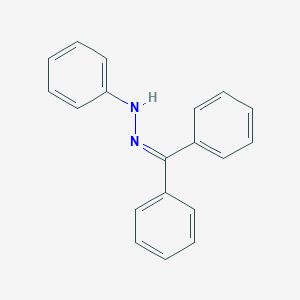

Benzophenone phenylhydrazone

Vue d'ensemble

Description

Benzophenone phenylhydrazone is an organic compound with the molecular formula C19H16N2. It is a derivative of benzophenone, where the carbonyl group is replaced by a phenylhydrazone group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzophenone phenylhydrazone can be synthesized through the reaction of benzophenone with phenylhydrazine. The reaction typically involves mixing benzophenone with phenylhydrazine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

C6H5COC6H5+C6H5NHNH2→C6H5C=N-NHC6H5+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient methods, such as continuous flow reactors or mechanochemical synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the phenylhydrazone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding amines and other reduced products.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzophenone phenylhydrazone derivatives have been investigated for their anticancer properties. Studies have shown that compounds derived from hydrazones exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, new derivatives synthesized from phenyl hydrazine and benzophenone have demonstrated cytotoxic effects, indicating potential as anticancer agents .

Analytical Chemistry

Hydrazones, including this compound, are widely used as analytical reagents due to their ability to form stable complexes with metal ions. They are employed in spectrophotometric methods for detecting trace amounts of metals in environmental and biological samples. For example, hydrazone derivatives have been utilized to determine metal concentrations in water samples with detection limits in the microgram range .

Table 1: Spectrophotometric Applications of Hydrazones

| Compound | Metal Ion Detected | Detection Limit (µg/mL) | Sample Type |

|---|---|---|---|

| This compound | Cu(II) | 1.02 - 10.2 | Liver cells |

| 2-acetylfuran benzoyl-hydrazone | Cu(II) | 0.117 - 2.64 | Environmental samples |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone | Ni(II) | 0.241 - 2.87 | Industrial water |

Material Science Applications

This compound has been explored for its potential use in materials science, particularly in the development of light-emitting diodes (LEDs) and organic solar cells (OSCs). The compound's photophysical properties allow it to function effectively as a sensitizer or dopant in these applications .

Photovoltaic Devices

Research has indicated that hydrazones can improve the efficiency of organic photovoltaic devices by enhancing light absorption and charge transport properties. The incorporation of this compound into polymer matrices has shown promising results in increasing overall device performance.

Anticancer Activity Study

In a study investigating the synthesis of new benzophenone derivatives, researchers found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, making them potential candidates for further development as anticancer drugs .

Analytical Method Development

A comprehensive study on the use of hydrazones for metal ion detection demonstrated that this compound could effectively bind with Cu(II) ions, forming a colored complex that allowed for visual detection and quantification via UV-Vis spectroscopy . This method was validated with various real samples, showcasing its practical application in environmental monitoring.

Mécanisme D'action

The mechanism of action of benzophenone phenylhydrazone involves its interaction with various molecular targets and pathways. The compound can form charge transfer complexes and hydrogen bonds with biological molecules, leading to changes in their structure and function. These interactions can result in the inhibition of specific enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Benzophenone phenylhydrazone can be compared with other similar compounds, such as:

Benzophenone hydrazone: Similar in structure but lacks the phenyl group attached to the hydrazone moiety.

Benzaldehyde phenylhydrazone: Contains an aldehyde group instead of a ketone group.

Acetophenone phenylhydrazone: Contains a methyl group instead of a phenyl group attached to the carbonyl carbon.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable charge transfer complexes and hydrogen bonds makes it a valuable compound in various applications.

Activité Biologique

Benzophenone phenylhydrazone (C19H16N2) is an organic compound derived from benzophenone, characterized by the replacement of its carbonyl group with a phenylhydrazone moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and relevant case studies.

This compound exhibits a molecular weight of 272.35 g/mol. The compound is synthesized through the reaction of benzophenone with phenylhydrazine, typically in solvents like ethanol or methanol under reflux conditions. The reaction can be summarized as follows:

The biological activity of this compound primarily involves nucleophilic addition reactions, where it interacts with various biological targets, leading to the conversion of carbonyl compounds to hydrazones. The effectiveness of this compound is influenced by environmental factors such as temperature and the presence of bases.

Anticancer Properties

Research has indicated that this compound derivatives exhibit significant anticancer activities. A study highlighted its potential against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, derivatives showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising therapeutic potential .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It was found to possess antifungal activity against several phytopathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. In vitro studies reported EC50 values as low as 1.91 mg/L for certain derivatives, showcasing their potency compared to standard antifungal treatments .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Carbonylation Under High Pressure

Benzophenone phenylhydrazone reacts with carbon monoxide (CO) at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst to yield heterocyclic products.

Reaction Conditions

-

Catalyst : Co₂(CO)₈

-

Temperature : 230–240°C

-

Pressure : 3,800 psi

-

Solvent : Benzene

Products

| Product | Yield | Characterization | Source |

|---|---|---|---|

| 3-Phenylphthalimidine | Not reported | m.p. 223–225°C, NMR, elemental analysis |

This reaction proceeds via cyclocarbonylation, forming a six-membered aromatic ring through intramolecular coupling .

Oxidation with Lead Tetra-Acetate (LTA)

In the presence of alcohols, LTA oxidizes this compound to azo compounds:

Mechanism

-

Rate-determining step : NH-nitrogen displaces acetate from LTA.

-

Intramolecular acetoxylation/alkoxylation : Forms intermediates leading to azo products.

Products

| Conditions | Major Product | Minor Product |

|---|---|---|

| LTA + Methanol | Azoacetate | Azoether |

| LTA + Ethanol | Azoether (~30%) | - |

Kinetic Data

-

Substituent effects follow the Hammett equation (ρ = –1.95).

-

p-NO₂ substitution increases reaction rate due to electron-withdrawing effects .

Enzymatic Dioxygenation

Prostaglandin synthase (PGHS) catalyzes the conversion of this compound into α-azo hydroperoxides:

Reaction Parameters

-

Enzyme : PGHS (dioxygenase activity)

-

Km : 100–300 μM

-

Vmax : 8–230 mol·(mol PGHS)⁻¹·s⁻¹

Pathway

-

Dioxygenase step : Forms α-azo hydroperoxide intermediate.

Nitration Attempts

Nitration under varying HNO₃ concentrations (20–70%) and temperatures (40–70°C) yields complex products:

Conditions

| HNO₃ Ratio (hydrazone:HNO₃) | Solvent | Product |

|---|---|---|

| 1:1.25 to 1:2.25 | Glacial acetic acid | Orange crystals (m.p. 173–175°C) |

Post-Reaction Analysis

Reactivity with Isothiocyanates

This compound does not react with arenecarbonyl isothiocyanates (e.g., benzoyl isothiocyanate) even under prolonged conditions, indicating steric hindrance from the diphenylketone group .

Spectroscopic Monitoring of Formation

The synthesis from benzophenone and phenylhydrazine exhibits non-ideal kinetics due to:

Propriétés

IUPAC Name |

N-(benzhydrylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPHROJMJFFANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972888 | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-61-8 | |

| Record name | N-Phenylbenzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOPHENONE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzophenone phenylhydrazone has the molecular formula C19H16N2 and a molecular weight of 272.35 g/mol. [, ] Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating its structure. These studies have provided insights into the vibrational modes of its various functional groups, including the characteristic C=N and N-H stretches. []

A: Research demonstrates that this compound undergoes a cyclization reaction with carbon monoxide under high pressure and temperature (230°C, 3800 psi). [] This reaction yields 3-phenylphthalimidine-N-carboxyanilide. Interestingly, conducting the reaction at lower temperatures (190-220°C) produces a mixture of 3-phenylphthalimidine-N-carboxyanilide and 3-phenylphthalimidine. [] This highlights how reaction conditions can significantly influence product distribution.

A: Yes, electron spin resonance (ESR) studies have been conducted on this compound. [] Specifically, researchers have investigated the ESR absorption of the this compound free radical in dilute tetrahydrofuran solutions. [] This work focused on understanding the hyperfine interactions between the nuclei and a "nearly-free" electron within the free radical species.

A: Studies reveal that this compound forms adducts with titanium tetrahalides. [] Notably, it forms a 1:2 adduct with titanium tetrafluoride (TiF4), and both 1:2 and 2:1 adducts with other titanium tetrahalides. [] These adducts, typically colored, are stable at room temperature. Infrared spectral analysis in the 4000–200 cm−1 region provides valuable information about the nature of bonding and interactions within these complexes. []

A: Researchers have investigated the products formed during the thermolysis of this compound. [] When refluxed in air for 24 hours, it decomposes into a variety of products including ammonia, benzophenone, N-benzhydrylideneaniline, biphenyl, aniline, benzonitrile, and 9-phenylacridine. [] This decomposition highlights the potential for this compound to act as a precursor for various other compounds.

A: Yes, research has demonstrated that this compound can act as a ligand in coordination chemistry. [] It has been successfully used to form complexes with palladium(II) and platinum(II) species. [] This research focused on utilizing ligands capable of both electron pair donation and the formation of metal–carbon σ-bonds, demonstrating the versatility of this compound in inorganic synthesis.

A: this compound participates in interesting reactions with diketene. [] It undergoes a 1,3-dipolar cycloaddition reaction with diketene to produce 4-acetyl-2-phenylpyrazolidin-3-one derivatives. [] This reaction pathway highlights this compound's utility as a building block in the synthesis of heterocyclic compounds, particularly those with potential biological activity.

A: Crystallographic studies have been conducted on derivatives of this compound, particularly those exhibiting anticancer properties. [] Determining the crystal and molecular structures of these derivatives provides crucial insights into their three-dimensional arrangements and potential structure-activity relationships. This information is valuable for understanding their biological activity and designing more potent and selective anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.